molecular formula C26H24ClNO4S B2407228 1-(2-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one CAS No. 866865-55-6

1-(2-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one

Cat. No. B2407228
CAS RN: 866865-55-6
M. Wt: 481.99
InChI Key: QFINUIYQNFZYRL-UHFFFAOYSA-N
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Description

The compound “1-(2-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one” is a complex organic molecule. Its molecular formula is C26H24ClNO4S, with an average mass of 481.991 Da .


Molecular Structure Analysis

The molecule’s structure is characterized by a quinolinone core, a common structure in many pharmaceutical compounds. Attached to this core are a chlorobenzyl group and an isopropylphenylsulfonyl group. These groups likely contribute to the compound’s overall properties and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its various functional groups. The aromatic rings could undergo electrophilic aromatic substitution, while the sulfonyl and carbonyl groups could participate in a variety of reactions .

Scientific Research Applications

Chemical Synthesis and Characterization

The compound 1-(2-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one is involved in various chemical synthesis processes and characterization studies. For example, it may participate in cyclization reactions under basic conditions to produce specific anilides of hydroxyquinoline sulfonic acid, showcasing its utility in synthesizing heterocyclic compounds with potential biological activities (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014). Similarly, crystal structure analysis of related compounds provides insights into their molecular configurations, essential for understanding their chemical behavior and interactions (Celik, Akkurt, Jarrahpour, Rad, & Çelik, 2015).

Biological Activity and Applications

The structural analogs of 1-(2-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one have been synthesized and studied for their biological activities. These studies include the synthesis of compounds aiming at exploring their potential as medicinal agents, with a focus on understanding their molecular interactions, reactivity, and potential biological targets (Hayun, Hanafi, Yanuar, & Hudiyono, 2012). Additionally, research into the diastereoselective addition of chiral compounds to various imines as part of the asymmetric synthesis of aryl tetrahydroisoquinolines showcases the compound's relevance in the development of chiral pharmaceuticals (Wünsch & Nerdinger, 1999).

Photocatalytic Applications

Further, its analogs have been evaluated for photocatalytic activities, such as the generation of singlet oxygen and the photooxidation of sulfides into sulfoxides. This highlights its potential use in photochemical transformations and the development of new photocatalytic systems (Li & Ye, 2019).

Antioxidant and Anticancer Properties

The compound's derivatives have been studied for their antioxidant properties and potential anticancer activities. Research on mixed ligand palladium(II) complexes of related quinoline compounds with triphenylphosphine co-ligand indicates their biological properties, including interactions with DNA and proteins, and their efficacy against specific cancer cell lines, suggesting the compound's relevance in the design of chemotherapeutic agents (Ramachandran, Raja, Bhuvanesh, & Natarajan, 2012).

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClNO4S/c1-17(2)18-8-11-21(12-9-18)33(30,31)25-16-28(15-19-6-4-5-7-23(19)27)24-13-10-20(32-3)14-22(24)26(25)29/h4-14,16-17H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFINUIYQNFZYRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one

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